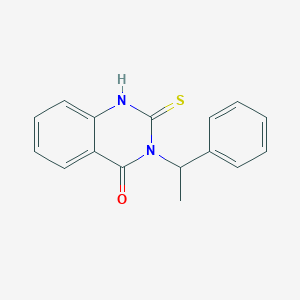
3-(1-Phenylethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-(1-Phenylethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one” is a type of organic compound. Organic compounds that contain a phenylethyl group are often used in the synthesis of pharmaceuticals and other complex organic molecules .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 1-Phenylethanol can be synthesized through methods like the acid-catalyzed Ritter reaction . Another method involves the reductive amination of acetophenone .Chemical Reactions Analysis
Amines, which this compound appears to contain, are known to act as weak organic bases. They can accept a proton from water to form substituted ammonium ions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, 1-Phenylethanol, a related compound, is a colorless liquid that is often used in chiral resolutions .科学研究应用
Neuropharmacological Potential
This compound has been recognized for its high neuropharmacological potential. It’s involved in the treatment of neurodegenerative disorders such as Alzheimer’s disease. The structure of these molecules allows them to interfere with natural neurotransmission pathways, which is crucial for developing treatments targeting complex pathologies .
Chiral Solvating Agent
“3-(1-Phenylethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one” can serve as a chiral solvating agent (CSA) for the spectral resolution of enantiomers via 1H NMR spectroscopy . This application is significant in analytical chemistry where the resolution of enantiomers is essential for the development of various pharmaceuticals .
Organic Synthesis
In organic synthesis, this compound can be used as a building block for constructing more complex molecules. Its chiral center and functional groups make it a versatile reagent for asymmetric synthesis, which is a cornerstone in the production of enantiomerically pure pharmaceuticals .
Enzyme Inhibition
The compound has been shown to act as an inhibitor for certain enzymes, such as Acetylcholinesterase (AChE) and Butylcholinesterase (BuChE). These enzymes are involved in the breakdown of neurotransmitters, and their inhibition is a strategy for treating diseases like Alzheimer’s .
Radical Decarboxylation
It has been utilized in radical decarboxylation reactions. This process is important in the synthesis of various organic compounds, particularly in the pharmaceutical industry where the introduction or removal of carboxylic groups can significantly alter the activity of a drug molecule .
Catalysis
The compound’s sulfanyl group can be involved in catalytic processes, particularly in transformations that require the transfer of a sulfur atom. This is relevant in the synthesis of thioesters and other sulfur-containing organic compounds .
安全和危害
属性
IUPAC Name |
3-(1-phenylethyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-11(12-7-3-2-4-8-12)18-15(19)13-9-5-6-10-14(13)17-16(18)20/h2-11H,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHNTCIHPKYFIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=O)C3=CC=CC=C3NC2=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Phenylethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5,6-dimethyl-3-(3-morpholinopropyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(4-methoxyphenyl)methanone](/img/structure/B2910227.png)
![4-chloro-N-[[4-(4-fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]-3-nitrobenzamide](/img/structure/B2910228.png)
![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butyramide](/img/structure/B2910231.png)
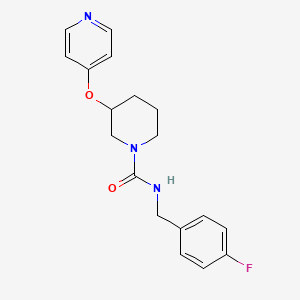


![[3-Methyl-4-(morpholin-4-yl)phenyl]methanol](/img/structure/B2910236.png)
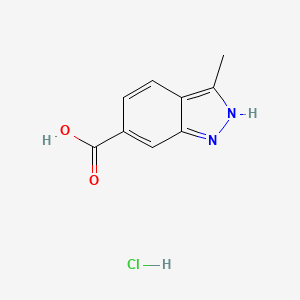
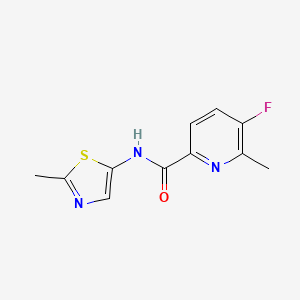

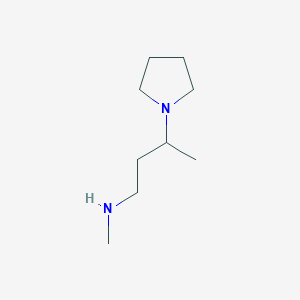
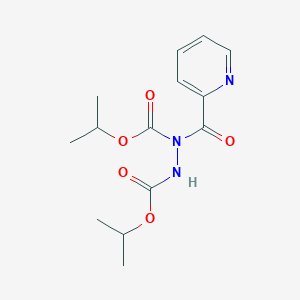
![3-methyl-N-(4-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2910246.png)
![N-phenyl-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2910247.png)